amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)
4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate is not fully understood. However, it is believed to work by generating reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate is its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. However, one of the main limitations is its toxicity, which can limit its use in certain applications.
Orientations Futures
There are a number of future directions for the research of 4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate. One possible direction is to investigate its potential as a fluorescent probe for the detection of other molecules. Another possible direction is to investigate its potential as a photosensitizer for the treatment of other diseases, such as bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of 4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylbenzoyl chloride to form the mixed anhydride. The mixed anhydride is reacted with 4-amino-1-naphthol and 2,4-dimethylbenzenesulfonamide to form the final product.
Applications De Recherche Scientifique
4-[[(2,4-Dimethylphenyl)sulfonyl](4-methylbenzoyl)amino]-1-naphthyl 4-methylbenzoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, as well as for the detection of nitric oxide. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Propriétés
Formule moléculaire |
C34H29NO5S |
|---|---|
Poids moléculaire |
563.7 g/mol |
Nom IUPAC |
[4-[(2,4-dimethylphenyl)sulfonyl-(4-methylbenzoyl)amino]naphthalen-1-yl] 4-methylbenzoate |
InChI |
InChI=1S/C34H29NO5S/c1-22-9-14-26(15-10-22)33(36)35(41(38,39)32-20-13-24(3)21-25(32)4)30-18-19-31(29-8-6-5-7-28(29)30)40-34(37)27-16-11-23(2)12-17-27/h5-21H,1-4H3 |
Clé InChI |
WVHCLSZASYZYAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=C(C=C(C=C5)C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=C(C=C(C=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


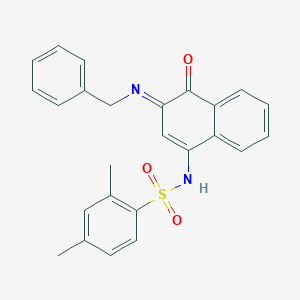
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)

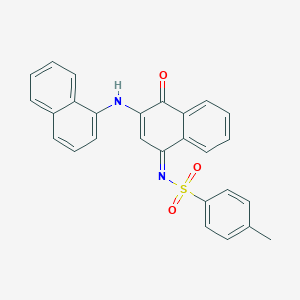
![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)
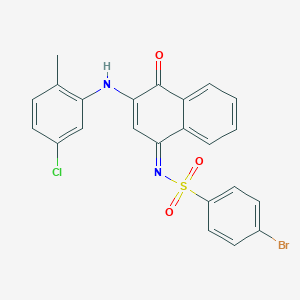
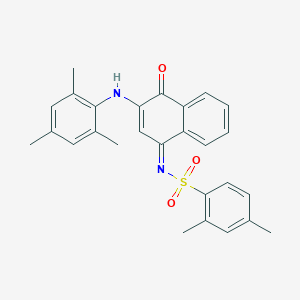
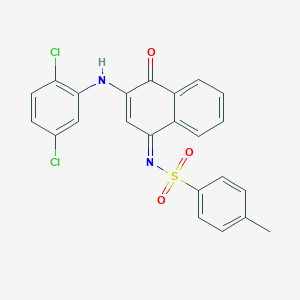
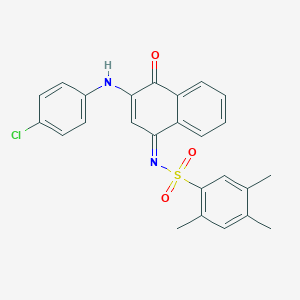
![3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid](/img/structure/B284938.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)
![1,3-bis[(2,4,5-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284950.png)
